molecular formula C16H16N2OS B466906 N-propan-2-ylphenothiazine-10-carboxamide CAS No. 81225-58-3

N-propan-2-ylphenothiazine-10-carboxamide

Cat. No.: B466906
CAS No.: 81225-58-3
M. Wt: 284.4g/mol
InChI Key: DIHZRSIYRBANNR-UHFFFAOYSA-N
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Description

N-propan-2-ylphenothiazine-10-carboxamide is a chemical compound known for its diverse applications in scientific research and industry It belongs to the phenothiazine class of compounds, which are characterized by a tricyclic structure containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propan-2-ylphenothiazine-10-carboxamide typically involves the reaction of phenothiazine with isopropylamine and a carboxylating agent. One common method is the condensation reaction between phenothiazine and isopropylamine in the presence of a carboxylating agent such as carbon dioxide or phosgene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as catalytic processes and automated reactors to optimize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-propan-2-ylphenothiazine-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

N-propan-2-ylphenothiazine-10-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antipsychotic and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-propan-2-ylphenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or modulating receptor activity. The compound’s effects are mediated through its binding to target proteins, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

N-propan-2-ylphenothiazine-10-carboxamide can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine. While these compounds share a similar core structure, this compound is unique due to its specific substituents and resulting chemical properties. This uniqueness may confer distinct biological activities and applications.

List of Similar Compounds

    Chlorpromazine: An antipsychotic medication.

    Promethazine: An antihistamine and antiemetic.

    Thioridazine: Another antipsychotic with a similar structure.

Biological Activity

N-propan-2-ylphenothiazine-10-carboxamide is a compound belonging to the phenothiazine class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on recent research findings.

The synthesis of this compound typically involves the reaction of phenothiazine with isopropylamine and a carboxylating agent. Common methods include:

  • Condensation Reaction : Phenothiazine reacts with isopropylamine in the presence of carbon dioxide or phosgene.
  • Oxidation and Reduction : The compound can be oxidized to form sulfoxides or sulfones, and reduced to its corresponding amine derivatives.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, leading to modulation of receptor activity and inhibition of certain enzymes. This compound has been shown to affect cellular signaling pathways, which can result in various physiological responses.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant potency:

Bacterial Strain MIC (mg/mL)
E. coli6.72
S. aureus6.63
M. tuberculosisEffective compared to standards

These findings suggest that the compound may serve as a potential therapeutic agent in treating bacterial infections.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which are crucial for combating oxidative stress in biological systems. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage .

Anti-inflammatory Properties

In vivo studies have shown that this compound can significantly inhibit inflammation, as evidenced by carrageenan-induced rat-paw edema assays, where it demonstrated up to 94.69% inhibition at varying time intervals . This anti-inflammatory potential positions it as a candidate for further therapeutic exploration.

Comparative Analysis

When compared to other phenothiazine derivatives such as chlorpromazine and promethazine, this compound exhibits unique biological activities due to its specific substituents. This uniqueness may lead to distinct pharmacological profiles:

Compound Primary Use
ChlorpromazineAntipsychotic
PromethazineAntihistamine
This compoundAntimicrobial, Anti-inflammatory

Case Studies and Research Findings

  • Antimycobacterial Activity : A study highlighted that certain derivatives of phenothiazines exhibited higher activity against M. tuberculosis than conventional treatments like isoniazid and pyrazinamide .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the phenothiazine structure can lead to variations in biological activity, emphasizing the importance of chemical structure in determining efficacy against pathogens .
  • Molecular Docking Studies : Computational analyses have confirmed binding affinities of N-propan-2-ylphenothiazine derivatives to target enzymes, suggesting a mechanism for their antimicrobial action through inhibition of protein synthesis pathways .

Properties

IUPAC Name

N-propan-2-ylphenothiazine-10-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-11(2)17-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18/h3-11H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHZRSIYRBANNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321174
Record name N-propan-2-ylphenothiazine-10-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666853
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

81225-58-3
Record name N-propan-2-ylphenothiazine-10-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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